Decanoic acid, 6-hydroxy-

Biocatalysis Chiral Synthesis Flavor and Fragrance

Obtaining the correct positional isomer of hydroxydecanoic acid is critical for chiral lactone synthesis; substitution with 3-hydroxy or 10-hydroxy isomers fundamentally alters ring size and product identity. 6-Hydroxydecanoic acid (CAS 16899-10-8) is the only isomer that enables ε-lactone formation. - Direct enzymatic precursor for (S)-ε-decalactone via Novozym 435 lipase (71% yield in cyclopentyl methyl ether) - Position-specific C-6 hydroxyl group essential for ε-lactone ring closure - inaccessible from any other hydroxydecanoic acid isomer - High hydrophobicity (practically water-insoluble) supports surfactant/emulsifier development for non-polar environments - ≥95% purity ensures reproducible synthetic outcomes for SAR studies and lactone production

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 16899-10-8
Cat. No. B15124926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoic acid, 6-hydroxy-
CAS16899-10-8
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCC(CCCCC(=O)O)O
InChIInChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
InChIKeyFVYMNKYNSBBJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxydecanoic Acid Properties & Sourcing


Decanoic acid, 6-hydroxy- (CAS 16899-10-8) is a medium-chain hydroxy fatty acid (C10:0, 6-OH) characterized by a ten-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-6 position . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral [1]. This compound serves as an intermediate in the synthesis of chiral lactones such as (S)-δ-decalactone and (S)-ε-decalactone [2], and is of interest for the development of biodegradable surfactants and emulsifiers .

Chiral ε‑lactone precursor 6‑OH position required for enzymatic formation of (S)-ε-decalactone
Hydrophobic building block Practically water‑insoluble; supports oil‑rich emulsion and surfactant design
Positional SAR probe Enables systematic study of hydroxyl positioning in lipid‑peptide conjugates

Why 6-Hydroxydecanoic Acid Is Irreplaceable


Hydroxydecanoic acid positional isomers share the same molecular formula (C10H20O3) and core structure but exhibit distinct physicochemical and biological properties due to the specific location of the hydroxyl group [1]. For instance, the 3-hydroxy isomer is a key component of bacterial rhamnolipids and possesses antifungal activity [2], while the 10-hydroxy isomer is a major constituent of royal jelly with documented anti-inflammatory and lipid-modulating effects [3]. 6-Hydroxydecanoic acid is unique in that it is primarily identified as a metabolic intermediate in the β-oxidation of longer-chain hydroxy fatty acids, and its specific utility in chiral lactone synthesis cannot be replicated by other positional isomers due to the distinct ring size formed upon lactonization [4]. Substituting 6-hydroxydecanoic acid with a different isomer would fundamentally alter the product of any downstream synthetic or metabolic pathway, as evidenced by the position-dependent biological activity observed in hydroxy fatty acid conjugates [5].

Isomer alters lactone ring size 3‑OH or 4‑OH isomers cyclize to γ‑/δ‑lactones, not the ε‑lactone accessible from 6‑OH. Substitution changes the core synthetic product.
Solubility and polarity shift 3‑hydroxy isomer is amphiphilic and water‑soluble; 6‑OH is practically insoluble. Formulation properties may not transfer.
Conjugate bioactivity may differ Hydroxyl position on decanoic acid chain alters cell‑model response of peptide conjugates; 6‑OH profile expected to be distinct.

6-Hydroxydecanoic Acid Differentiation Evidence


Enzymatic Lactonization to ε-Decalactone

6-Hydroxydecanoic acid is uniquely positioned for the synthesis of (S)-ε-decalactone, a valuable chiral lactone. The enzymatic lactonization of (S)-6-hydroxydecanoic acid using Novozym 435 in cyclopentyl methyl ether achieves a yield of 71% for (S)-ε-decalactone over 3.0 hours [1]. This is in contrast to other hydroxydecanoic acid isomers, such as the 4-hydroxy isomer, which would cyclize to form a γ-lactone, or the 5-hydroxy isomer, which forms a δ-lactone. The specific 6-hydroxy position enables the formation of the seven-membered ε-lactone ring, a scaffold that is synthetically challenging to access via other means. The reported yield and conditions provide a benchmark for evaluating the synthetic utility of this compound.

Enzymatic Lactonization
Class‑level
71% yield (S)-ε‑decalactone
Position‑specific ε‑lactone formation benchmark
Novozym 435, cyclopentyl methyl ether, 3.0 h
Biocatalysis Chiral Synthesis Flavor and Fragrance

Solubility & Hydrophobicity vs. 3-Hydroxy Isomer

6-Hydroxydecanoic acid is a very hydrophobic molecule, practically insoluble in water, and is described as relatively neutral [1]. In contrast, 3-hydroxydecanoic acid, a key component of rhamnolipid biosurfactants, is more polar due to the hydroxyl group's proximity to the carboxylic acid head group, which enhances its amphiphilic character and water solubility [2]. The exact LogP value for 6-hydroxydecanoic acid is not reported, but its classification as 'practically insoluble' indicates a significantly higher hydrophobicity than its 3-hydroxy counterpart. This difference in polarity directly impacts its potential as a surfactant building block, suggesting the 6-hydroxy isomer may be better suited for applications requiring greater hydrophobic character, such as co-surfactants or emulsifiers for oil-rich systems.

Solubility vs. 3‑OH Isomer
Class‑level
6‑OH (target) Practically insoluble in water
3‑OH isomer Amphiphilic, water‑soluble
Hydrophobicity difference guides formulation selection
Qualitative solubility profile; LogP not reported
Surfactant Science Formulation Physicochemical Properties

Position-Dependent Activity of Peptide Conjugates

The position of the hydroxyl group on a decanoic acid chain has been shown to significantly modulate the anti-cancer activity of conjugated peptides. While direct data for a 6-hydroxydecanoic acid conjugate is not available, a study comparing a terminally hydroxylated decanoic acid (ω-hydroxydecanoic acid) to a non-hydroxylated control demonstrated a 3.3-fold and 6.3-fold increase in IC50 values, indicating a position-dependent effect on potency [1]. This finding establishes a class-level inference that the location of the hydroxyl moiety is a critical determinant of biological activity. Therefore, 6-hydroxydecanoic acid can be expected to confer a distinct biological profile compared to ω-hydroxy or 3-hydroxy isomers when used as a conjugation partner. A researcher seeking to explore structure-activity relationships around a specific hydroxyl position would need to procure the exact isomer.

Peptide Conjugate SAR
Class‑level
ω‑OH conjugate: IC₅₀ 3.3–6.3× higher
Hydroxyl position alters cell‑model response
No direct 6‑OH conjugate data; class‑level inference
Peptide Conjugation Anti-Cancer Research Drug Delivery

6-Hydroxydecanoic Acid Validated Applications


Chiral (S)-ε-Decalactone Synthesis

6-Hydroxydecanoic acid serves as a direct precursor to (S)-ε-decalactone, a chiral lactone of commercial value. The established enzymatic route using (S)-6-hydroxydecanoic acid with Novozym 435 lipase in cyclopentyl methyl ether yields the desired ε-lactone in 71% yield over 3 hours [1]. This application is directly supported by the evidence that the 6-hydroxy position is required for ε-lactone formation, a product not accessible from other hydroxydecanoic acid isomers. Procurement of this specific isomer is essential for researchers and manufacturers aiming to produce this chiral lactone.

Hydrophobic Surfactants and Emulsifiers

The pronounced hydrophobicity of 6-hydroxydecanoic acid, being practically insoluble in water [1], makes it a candidate building block for the development of surfactants and emulsifiers designed for use in oil-rich or non-polar environments. Unlike the more water-soluble 3-hydroxy isomer [2], the 6-hydroxy isomer can contribute a greater hydrophobic character to a surfactant molecule, potentially modifying its critical micelle concentration (CMC) and emulsification properties for specific industrial applications. This scenario is based on the established physicochemical differentiation between positional isomers.

SAR of Lipidated Peptide Conjugates

Researchers investigating the impact of fatty acid hydroxylation on peptide or small molecule activity can use 6-hydroxydecanoic acid as a specific tool compound. Evidence demonstrates that the position of a hydroxyl group on a decanoic acid chain drastically alters the biological activity of peptide conjugates, with a 3.3 to 6.3-fold change in IC50 observed for the ω-hydroxy isomer [1]. Incorporating the 6-hydroxy isomer into a conjugation strategy allows for the systematic exploration of SAR, providing insights into how the precise location of a functional group affects target binding, cellular uptake, or metabolic stability. Procuring the specific isomer is a prerequisite for this type of rigorous scientific investigation.

Application
Selection Property
Validation Focus
Chiral ε‑decalactone synthesis
6‑OH position specificity
Enzymatic lactonization performance
Hydrophobic surfactant design
Water insolubility / hydrophobicity
CMC and emulsification screening
Lipidated peptide SAR studies
Hydroxyl positioning effect
Cell‑model activity comparison

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